

Quantitative Data: Phase Transitions of Cholesteryl Oleyl Carbonate

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Compound of Interest

Compound Name: Cholesteryl oleyl carbonate

Cat. No.: B092303

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Cholesteryl oleyl carbonate is a thermotropic liquid crystal, meaning its distinct phases are induced by changes in temperature.^[6] It typically exhibits smectic and cholesteric (a chiral nematic) liquid crystal phases between its solid crystalline and isotropic liquid states.^{[7][8]} The exact transition temperatures can vary slightly based on purity and measurement conditions.

The phase transitions generally follow the sequence: Solid Crystal ↔ Smectic ↔ Cholesteric ↔ Isotropic Liquid.^{[9][10]} However, some studies note that the smectic phase may not be present on heating, a phenomenon known as monotropic behavior. A summary of reported transition temperatures is presented below.

Phase Transition	Reported Temperature (°C)	Experimental Method	Reference
Crystal to Liquid Crystal (Melting Point)	~20 °C	Not Specified	[5]
Crystal to Isotropic State	20 °C	Not Specified	[4]
Cholesteric to Isotropic State (Clearing Point)	40 °C	Not Specified	[4]
Permeability Increase (in membrane)	37 °C	Drug Permeation Study	[1][2]
Smectic to Cholesteric (Heating)	Not specified in abstracts	Differential Scanning Calorimetry (DSC)	Mentioned as occurring in studies.[7] [11]
Cholesteric to Smectic A (Cooling)	Not specified in abstracts	Differential Scanning Calorimetry (DSC)	Observed in studies of COC and its mixtures. [8]

Note: Enthalpy data for the phase transitions of pure COC were not available in the provided search results, but Differential Scanning Calorimetry is the standard technique for their measurement.[12]

Experimental Protocols for Characterization

The characterization of COC's liquid crystal phases relies on a combination of thermal analysis, microscopy, and diffraction techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.

Methodology:

- **Sample Preparation:** A small, precisely weighed sample of high-purity COC (typically 1-5 mg) is hermetically sealed in an aluminum pan.
- **Apparatus Setup:** An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.
- **Thermal Program:** The cell is heated and cooled at a controlled, constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.
- **Data Acquisition:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Analysis:** The resulting thermogram plots heat flow versus temperature. Endothermic peaks on heating (or exothermic peaks on cooling) correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.^{[9][12]} This method is used to identify solid-cholesteric and cholesteric-isotropic transitions.^[7]

Polarized Optical Microscopy (POM)

POM is a crucial technique for visually identifying and confirming the type of liquid crystal phase by observing its unique optical texture.

Methodology:

- **Sample Preparation:** A small amount of COC is placed on a clean glass microscope slide and covered with a coverslip.
- **Heating Stage:** The slide is mounted on a programmable hot stage attached to the microscope, allowing for precise temperature control.
- **Observation:** The sample is observed through crossed polarizers as it is slowly heated and cooled.
- **Phase Identification:** Different liquid crystal phases exhibit characteristic birefringent textures:
 - **Smectic A:** Often shows a "focal conic" texture.

- Cholesteric: Can display a "planar" texture with iridescent colors due to selective light reflection, or an oily, striated "fingerprint" texture.[10]
- Isotropic: Appears completely dark (extinguished) as it does not rotate polarized light. The transition between phases is marked by an abrupt change in the observed texture.

X-Ray Diffraction (XRD)

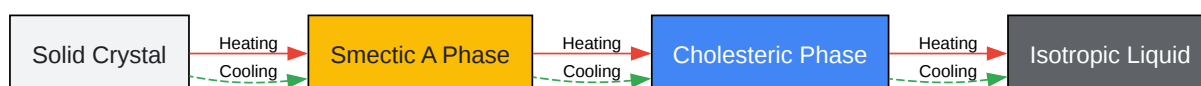
XRD is employed to determine the atomic and molecular structure of the crystalline state of COC.

Methodology:

- Sample Preparation: A finely ground powder specimen of solid COC is prepared and mounted in the diffractometer.[13]
- Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ).
- Structural Analysis: The resulting diffraction pattern, a series of peaks at specific angles, is a fingerprint of the crystal structure. By analyzing the peak positions and intensities, the unit cell parameters (dimensions and angles) and space group can be determined. For COC, the crystal structure has been identified as a primitive monoclinic, space group Pc.[13] This technique provides fundamental information on the solid-state packing from which the liquid crystalline phases emerge.

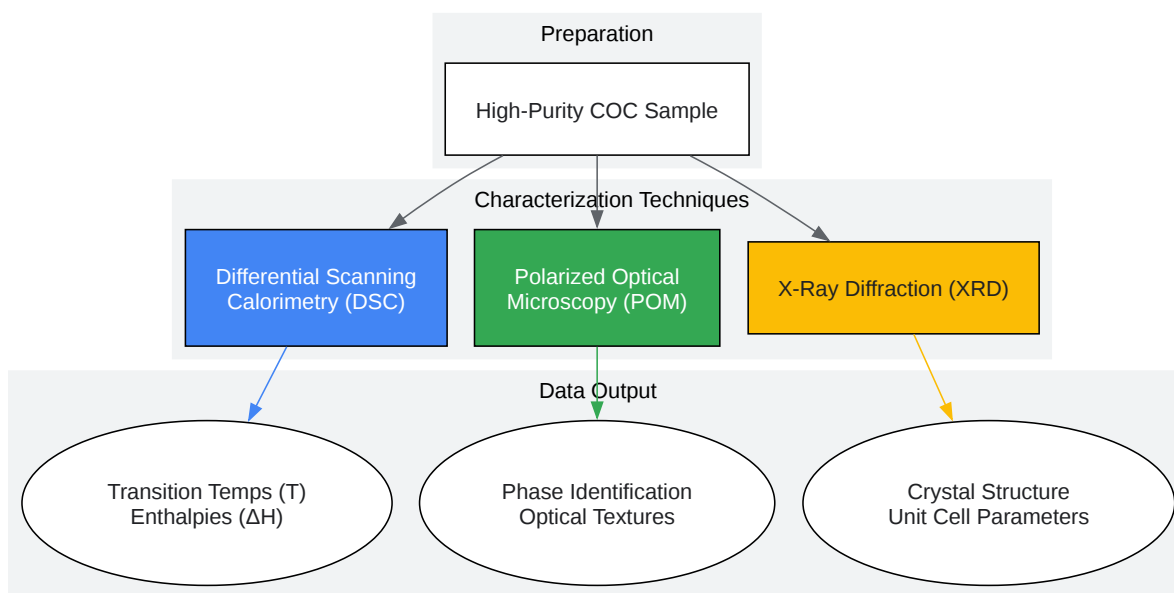
Visualizations: Pathways and Workflows

The following diagrams illustrate the key relationships and processes in the study of **Cholesteryl Oleyl Carbonate**.



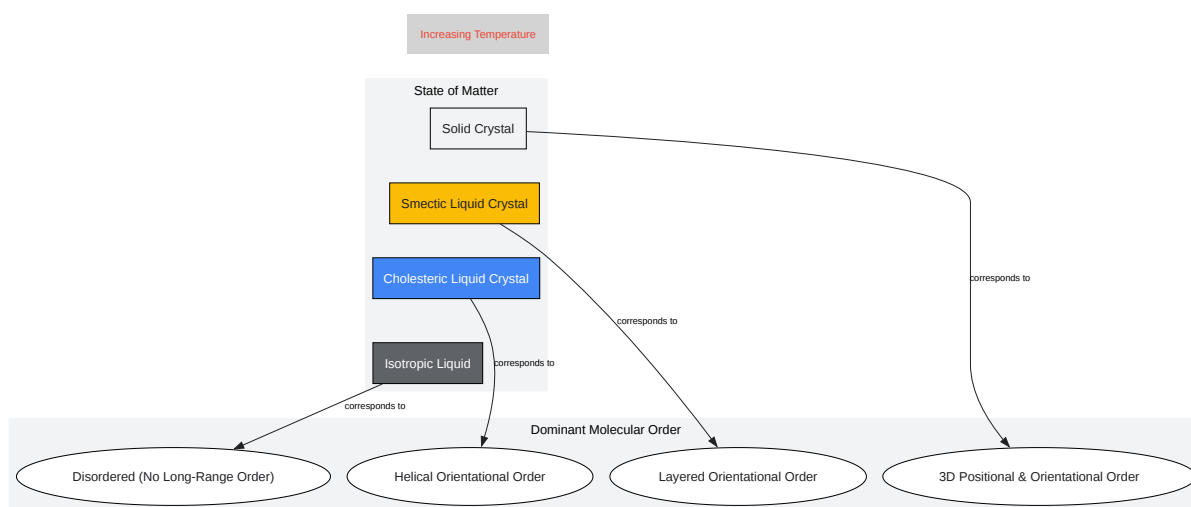
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Caption: Thermal phase transition pathway for **Cholesteryl Oleyl Carbonate**.



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Caption: Experimental workflow for characterizing COC phase transitions.



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Caption: Relationship between temperature, phase, and molecular ordering.

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